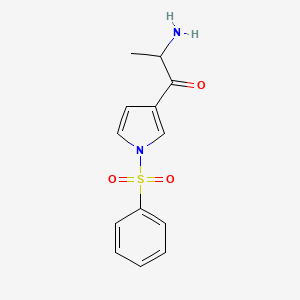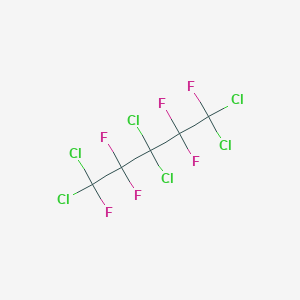
1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane is a polyhalogenated organic compound characterized by the presence of both chlorine and fluorine atoms attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane typically involves the halogenation of a suitable precursor. One common method is the radical addition of chlorine and fluorine to a pentane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex polyhalogenated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while reduction and oxidation reactions can produce a range of polyhalogenated compounds.
Aplicaciones Científicas De Investigación
1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane has several scientific research applications:
Chemistry: Used as a model compound to study the effects of halogenation on chemical reactivity and stability.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in designing halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects. The compound’s high electronegativity due to the presence of chlorine and fluorine atoms plays a crucial role in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Hexachlorocyclohexane: A polyhalogenated compound with a six-carbon ring structure.
Hexafluoroacetylacetone: A compound with six fluorine atoms attached to an acetylacetone backbone.
Hexachlorobiphenyl: A biphenyl derivative with six chlorine atoms.
Uniqueness
1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane is unique due to its specific arrangement of chlorine and fluorine atoms on a pentane backbone. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various applications.
Propiedades
Número CAS |
105981-94-0 |
|---|---|
Fórmula molecular |
C5Cl6F6 |
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
1,1,3,3,5,5-hexachloro-1,2,2,4,4,5-hexafluoropentane |
InChI |
InChI=1S/C5Cl6F6/c6-1(7,2(12,13)4(8,9)16)3(14,15)5(10,11)17 |
Clave InChI |
SJKFDAVRXAKGGV-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(Cl)Cl)(F)F)(Cl)Cl)(C(F)(Cl)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


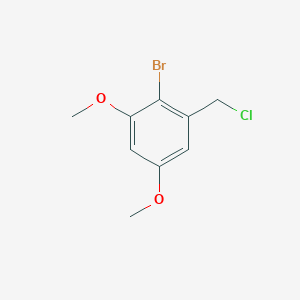
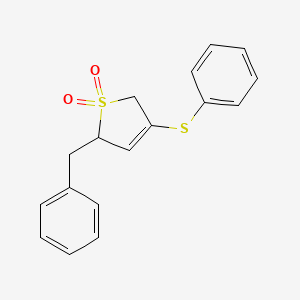

![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
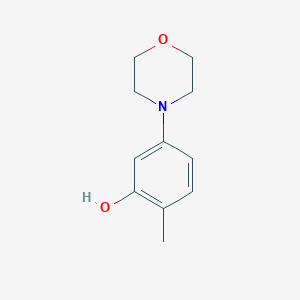
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)

![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
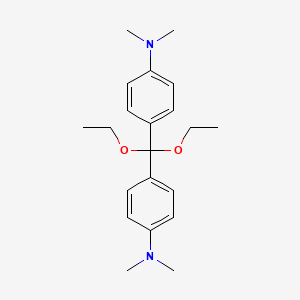
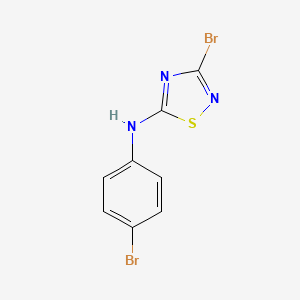
![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)
